4-Oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 4-Oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the cinnoline ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
4-Oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of protein tyrosine phosphatase 1B, which plays a role in insulin signaling pathways . This inhibition can lead to increased insulin sensitivity and potential therapeutic effects in metabolic disorders .
Comparison with Similar Compounds
4-Oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid can be compared with other cinnoline derivatives, such as:
4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid: Similar structure but lacks the phenyl group, which may affect its biological activity.
4-Oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylic acid: Contains a quinoline ring instead of a cinnoline ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and diverse chemical reactivity .
Properties
Molecular Formula |
C15H10N2O3 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-oxo-6-phenyl-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-11-8-10(9-4-2-1-3-5-9)6-7-12(11)16-17-13(14)15(19)20/h1-8H,(H,16,18)(H,19,20) |
InChI Key |
FNWGAXIHIGXQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C(C3=O)C(=O)O |
Origin of Product |
United States |
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